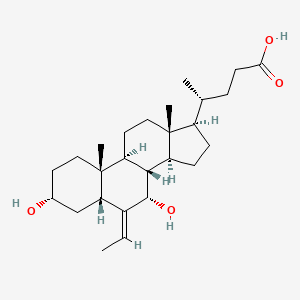

6-Ethylidene obeticholic acid

Description

Contextualizing Bile Acids as Endogenous Signaling Molecules

Historically recognized for their role in fat digestion, bile acids are now understood to be versatile signaling molecules with systemic effects. benthamdirect.comnih.gov Synthesized from cholesterol in the liver, these amphipathic molecules undergo extensive metabolism and circulation, influencing a wide array of physiological processes. benthamdirect.commdpi.com Beyond their digestive functions, bile acids act as hormones, modulating gene expression and cellular functions that impact metabolism, inflammation, and even liver regeneration. nih.govspandidos-publications.com This signaling is mediated through complex networks involving various receptors, highlighting the profound and diverse biological roles of these fascinating molecules. frontiersin.orgnih.gov

Overview of Nuclear and Membrane Receptors in Bile Acid Signaling

Bile acids exert their signaling effects by interacting with several receptors, both within the cell nucleus and on the cell membrane. This interaction triggers a cascade of events that regulate the expression of numerous genes involved in metabolic and inflammatory pathways. researchgate.netsci-hub.se

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid homeostasis. nih.govfrontiersin.org Activated by bile acids, with chenodeoxycholic acid (CDCA) being a potent endogenous ligand, FXR regulates the synthesis and transport of bile acids. nih.govfrontiersin.org Upon activation, FXR initiates a signaling cascade that suppresses the primary enzyme responsible for bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1). rxlist.compatsnap.com This regulation is crucial for preventing the accumulation of toxic levels of bile acids in the liver. droracle.ai Furthermore, FXR activation influences lipid and glucose metabolism, demonstrating its broad impact on metabolic health. spandidos-publications.comfrontiersin.org Synthetic FXR agonists, such as obeticholic acid, have been developed to harness these therapeutic potentials. frontiersin.orgrxlist.com

Discovered in 2002, the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is a cell surface receptor that mediates rapid, non-genomic actions of bile acids. nih.govwikipedia.org TGR5 is expressed in various tissues, including the liver, intestine, and immune cells. mdpi.commdpi.com Upon activation by bile acids, TGR5 stimulates the production of intracellular cyclic AMP (cAMP), which in turn triggers downstream signaling pathways. wikipedia.orgmdpi.com This activation has been linked to the regulation of energy expenditure, glucose homeostasis, and inflammatory responses. mdpi.comacs.org For instance, TGR5 activation can lead to the secretion of glucagon-like peptide-1 (GLP-1), a hormone that influences insulin (B600854) secretion, and can also suppress the production of pro-inflammatory cytokines in macrophages. nih.govacs.org

Beyond FXR and TGR5, other nuclear receptors are also involved in bile acid signaling and detoxification pathways. sci-hub.senih.gov The Pregnane X Receptor (PXR), the Vitamin D Receptor (VDR), and the Constitutive Androstane Receptor (CAR) are all activated by certain bile acids or their metabolites. nih.govabdominalkey.com These receptors play a crucial role in sensing and responding to a wide range of foreign substances (xenobiotics), including drugs and toxins. nih.gov

PXR: Activated by the toxic secondary bile acid lithocholic acid (LCA), PXR induces the expression of enzymes and transporters involved in the detoxification and clearance of bile acids. sci-hub.seabdominalkey.com

VDR: This receptor, primarily known for its role in calcium homeostasis, is also activated by bile acids and is involved in regulating bile acid metabolism and inflammation. nih.gov

CAR: While not directly binding to bile acids, CAR is indirectly activated and contributes to the detoxification of bile acids by inducing the expression of specific metabolizing enzymes and transporters. nih.govabdominalkey.com

Together, these receptors form a coordinated network that protects the liver from the toxic effects of high bile acid concentrations. sci-hub.seresearchgate.net

Chemical Genesis and Historical Context within Bile Acid Derivatives

The journey of bile acid research has evolved from understanding their basic digestive functions to recognizing their roles as signaling molecules. nih.govnih.gov The structural elucidation of bile acids in the early 20th century laid the groundwork for future discoveries. nih.gov A significant milestone was the identification of cholesterol as the precursor for bile acid synthesis. nih.govnih.gov

The development of synthetic bile acid derivatives represents a major advancement in the field, aiming to create molecules with enhanced therapeutic properties. benthamdirect.com Obeticholic acid (OCA), a derivative of the primary bile acid chenodeoxycholic acid (CDCA), emerged as a potent and selective FXR agonist. chemicalbook.comdrugbank.com The synthesis of OCA involves the introduction of an ethyl group at the 6α position of the CDCA steroid nucleus. chemicalbook.com

6-Ethylidene obeticholic acid is a more recent development, identified as an impurity and intermediate in the synthesis of obeticholic acid. google.comclinisciences.compharmaffiliates.com Its chemical structure features an ethylidene group at the 6-position, which distinguishes it from OCA. veeprho.comcymitquimica.com The exploration of such derivatives and intermediates is crucial for understanding the structure-activity relationships of FXR agonists and for the development of new therapeutic agents.

Defining the Distinct Chemical and Biological Profile of this compound in Relation to Obeticholic Acid (6α-ethyl-chenodeoxycholic acid)

This compound and obeticholic acid (OCA) are closely related chemically, with OCA being a derivative of chenodeoxycholic acid (CDCA). chemicalbook.com The key structural difference lies in the modification at the 6-position of the steroid core. OCA possesses a 6α-ethyl group, whereas this compound has an ethylidene group at the same position. chemicalbook.comveeprho.com This seemingly minor structural alteration can lead to significant differences in their biological activity and metabolic stability.

This compound is recognized as an intermediate in the synthesis of obeticholic acid. google.com The conversion of the ethylidene group to an ethyl group is a key step in the manufacturing process of OCA. google.com

From a biological perspective, obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor (FXR). patsnap.comdroracle.ai Its activation of FXR leads to the suppression of bile acid synthesis and has demonstrated anti-inflammatory and anti-fibrotic effects in the liver. patsnap.comocalivahcp.com The biological profile of this compound is less characterized in publicly available literature, primarily being noted as a synthetic precursor to OCA. clinisciences.compharmaffiliates.comusbio.net However, its structural similarity suggests it may also interact with FXR, though likely with different potency and selectivity compared to OCA. Further research is necessary to fully elucidate the specific biological activities of this compound and its potential as a modulator of bile acid signaling pathways.

| Feature | This compound | Obeticholic Acid (OCA) |

| Chemical Structure | Contains a 6-ethylidene group | Contains a 6α-ethyl group |

| Role in Synthesis | Intermediate in the synthesis of OCA. google.com | Final product derived from this compound. google.com |

| Primary Biological Role | Primarily known as a synthetic precursor. clinisciences.compharmaffiliates.comusbio.net | Potent and selective Farnesoid X Receptor (FXR) agonist. patsnap.comdroracle.ai |

| FXR Agonism | Potential for FXR interaction due to structural similarity, but not well-characterized. | Well-established potent agonist. drugbank.comocalivahcp.com |

Structure

3D Structure

Properties

CAS No. |

1947343-07-8 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,6E,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5+/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |

InChI Key |

NJXXWLPIJNFPHG-VFDZYYAVSA-N |

Isomeric SMILES |

C/C=C/1\[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |

Canonical SMILES |

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways and Methodologies

Selection of Starting Materials and Precursors (e.g., Chenodeoxycholic Acid, 7-Oxo-lithocholic Acid)

The choice of starting material is foundational to the synthesis of 6-Ethylidene obeticholic acid and its derivatives. The molecular scaffold is typically derived from naturally occurring bile acids, with Chenodeoxycholic Acid (CDCA) and Cholic Acid being common primary sources. nih.govbactochem.com

Chenodeoxycholic Acid (CDCA): Obeticholic acid, a derivative of which this compound is an intermediate, is structurally a 6α-ethyl-chenodeoxycholic acid. bactochem.comwikipedia.orgnih.gov This makes CDCA a logical and direct precursor. The synthesis involves modifying the CDCA structure, specifically at the C-6 and C-7 positions of the steroid nucleus.

7-Oxo-lithocholic Acid (7K-LCA): This compound is a key intermediate that can be used as a direct starting material for the introduction of the ethylidene group. epo.org 7-Oxo-lithocholic acid can be synthesized from more abundant bile acids. For instance, it can be derived from cholic acid or by the oxidation of the 7-hydroxyl group of chenodeoxycholic acid. epo.orgnih.gov The presence of the ketone at the C-7 position is critical for the subsequent aldol (B89426) condensation reaction. frontiersin.org

| Starting Material | Key Features | Typical Use | Reference |

|---|---|---|---|

| Chenodeoxycholic Acid (CDCA) | Direct structural precursor to the final product family. | Oxidized to a 7-keto intermediate before modification. | bactochem.comnih.govnih.gov |

| 7-Oxo-lithocholic Acid (7K-LCA) | Contains the necessary 7-keto group for the key condensation step. | Direct precursor for the introduction of the ethylidene moiety. | epo.orgfrontiersin.org |

| Cholic Acid | Abundant and cost-effective natural bile acid. | Converted into intermediates like 7-oxo-lithocholic acid. | nih.govbactochem.com |

Key Reaction Transformations for Ethylidene Moiety Incorporation

The synthesis hinges on a series of core reactions that introduce the ethylidene group and then refine the molecular structure to achieve the correct saturation and stereochemistry.

The introduction of the ethylidene group at the C-6 position, adjacent to the C-7 ketone of a precursor like 7-oxo-lithocholic acid, is accomplished via an aldol condensation reaction with acetaldehyde. nih.govnih.gov This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. nih.gov The 7-keto group is first converted to its enolate form under basic conditions, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. The initial aldol addition product subsequently undergoes dehydration (loss of a water molecule) to form the α,β-unsaturated ketone system of the 6-ethylidene moiety. This reaction typically produces a mixture of geometric isomers (E and Z) of the exocyclic double bond. google.com Control over the E/Z isomer ratio can be a critical aspect of the synthesis, with processes developed to favor the desired isomer in ratios greater than 80%, 90%, or even 95%. google.com

Following the creation of the 6-ethylidene group, the exocyclic double bond is reduced to a single bond through catalytic hydrogenation. google.comgoogleapis.com This step converts the ethylidene group into the desired ethyl group. The reaction is crucial not only for saturation but also for establishing the correct stereochemistry at the C-6 position. The goal is to selectively form the 6α-ethyl epimer, which is the configuration found in obeticholic acid. wikipedia.orgnih.gov

The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere. google.com Reaction conditions are carefully controlled to influence the stereochemical outcome.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C) | google.com |

| Reactant | Hydrogen Gas (H₂) | google.com |

| Temperature | ~100°C to 105°C | google.com |

| Pressure | ~4 to 5 bars | google.com |

The hydrogenation of the 6-ethylidene double bond can lead to a mixture of C-6 epimers (6α-ethyl and 6β-ethyl). To obtain the desired single 6α-ethyl isomer, a subsequent epimerization or isomerization step is often required. researchgate.netgoogle.comgoogleapis.com This process involves the inversion of the stereocenter at the C-6 position.

This transformation is typically achieved under basic conditions. researchgate.net A base is used to remove the proton from the C-6 position, forming a planar enolate intermediate. Re-protonation of this intermediate can then occur from either face, but under thermodynamic control, it will preferentially form the more stable epimer. In the case of the 5β-cholanic acid steroid skeleton, the 6α-ethyl configuration is generally the thermodynamically favored product. This step ensures high stereochemical purity in the final product.

The final steps in the synthesis involve the modification of functional groups to yield the target acid.

Ketone Reduction: The 7-keto group, which was essential for the initial aldol condensation, is selectively reduced to a 7α-hydroxy group. googleapis.com This reduction is a critical stereoselective step. Sodium borohydride (B1222165) (NaBH₄) is a common reagent used for this transformation, with the reaction often carried out at elevated temperatures (e.g., 85°C to 110°C) to achieve the desired stereoisomer. google.com

Ester or Amide Hydrolysis: Throughout the synthetic sequence, the carboxylic acid at the C-24 position of the side chain is often protected, for example, as a methyl ester or an amide, to prevent it from interfering with other reactions. researchgate.netgoogle.com The final step is the deprotection of this group via hydrolysis. For a methyl ester, this is achieved by saponification using a base like sodium hydroxide (B78521) (NaOH), followed by acidification to yield the free carboxylic acid. google.com For an amide, basic hydrolysis is also employed. researchgate.net These steps complete the synthesis of the final bile acid derivative.

Catalysis and Reagent Selection for Specific Steps (e.g., Palladium on Carbon (Pd/C), Platinum Oxide (PtO2), Raney Nickel (Raney Ni), Hydrogen Donors)

The reduction of the 6-ethylidene group and other functionalities in the synthesis pathway is a critical step that relies on effective catalysis.

Palladium on Carbon (Pd/C): This catalyst is prominently used for the hydrogenation of the exocyclic double bond of the 6-ethylidene group in precursors like (E/Z)-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid. google.com The reaction is typically carried out using hydrogen gas. Specific process patents describe this reaction at temperatures around 100°C to 105°C and hydrogen pressures of 4 to 5 bars to form 3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid. google.com The choice of Pd/C is crucial for the stereoselective reduction to the desired 6α-ethyl epimer, which is a key structural feature of Obeticholic Acid.

Platinum Oxide (PtO2): While Platinum Oxide, also known as Adams' catalyst, is a versatile hydrogenation catalyst for various functional groups in steroid chemistry, its specific application in the synthesis of this compound or its direct precursors is not extensively detailed in publicly available literature. It is generally employed for the reduction of alkenes and other unsaturated systems under hydrogen pressure.

Raney Nickel (Raney Ni): Raney Nickel is a fine-grained, porous nickel catalyst known for its high surface area and activity in hydrogenating a wide array of functional groups, including alkenes, alkynes, and carbonyls. orgsyn.org It is particularly noted for its use in catalytic transfer hydrogenation, a method that avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule. In a related bile acid synthesis, Raney Nickel was effectively used in the stereoselective reduction of 7-ketolithocholic acid to ursodeoxycholic acid, utilizing potassium borohydride as a hydrogen donor. researchgate.net This demonstrates its potential applicability in the synthesis of Obeticholic Acid intermediates.

Hydrogen Donors: Catalytic transfer hydrogenation offers a safer and often more selective alternative to using gaseous hydrogen. Molecules like formic acid and alcohols such as 2-propanol can serve as hydrogen donors in the presence of a suitable catalyst like Raney Nickel or a Palladium complex. researchgate.netrsc.org For instance, formic acid in the presence of Raney Nickel is used for the reduction of aromatic nitro compounds and nitriles. researchgate.net This methodology could be applied to the reduction steps in the synthesis of Obeticholic Acid precursors, providing a milder and more controlled reaction environment.

Process Optimization and Manufacturing Considerations

The transition from laboratory-scale synthesis to industrial manufacturing of Obeticholic Acid, involving the 6-Ethylidene intermediate, necessitates rigorous process optimization to ensure high yield, purity, and cost-effectiveness while maintaining environmental sustainability.

Strategies for Enhancing Reaction Yields and Purity

Purification strategies are also critical. The use of a single, efficient recrystallization step for the final product simplifies the work-up procedure and is more environmentally friendly than chromatographic methods. rsc.org Furthermore, the isolation of crystalline intermediates at various stages can significantly enhance the purity of the final active pharmaceutical ingredient (API).

Below is a table summarizing key reaction optimization strategies.

| Strategy | Description | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Novel Synthetic Route from Cholic Acid | A multi-step synthesis starting from an inexpensive and readily available starting material. | Achieved high conversions with an overall yield of 36% over 11 steps. | google.com |

| Telescoped Kilogram-Scale Process | A four-step process featuring a one-pot procedure for multiple transformations. | Resulted in an overall yield of over 70% with all impurities controlled below 0.10%. | rsc.org |

| One-Pot Procedure | Combines hydrogenation, epimerization, ketone reduction, and amide hydrolysis in a single reaction vessel. | Streamlines the process, reduces handling losses, and improves overall efficiency. | rsc.org |

| Efficient Single Recrystallization | Used for the final purification of the product, avoiding column chromatography. | Simplifies work-up, reduces solvent usage, and enhances the purity of the final compound. | rsc.org |

Development of Environmentally Benign and Industrially Scalable Methods

Modern pharmaceutical manufacturing emphasizes the development of "green" and scalable synthetic processes. The aforementioned four-step process for Obeticholic Acid is a prime example, designed to be more concise and environmentally friendly. rsc.org By minimizing the number of steps and avoiding hazardous reagents and purification methods like column chromatography, the environmental impact is significantly reduced.

The ability to perform the synthesis on a kilogram scale demonstrates its industrial applicability. rsc.org Such processes are crucial for the commercial viability of a drug, ensuring that large quantities can be produced efficiently and economically. The focus on telescoping reactions (combining multiple steps without isolating intermediates) further contributes to a greener and more scalable process by reducing solvent waste and energy consumption.

Control and Characterization of Synthetic Impurities and By-products (e.g., 3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid)

The control of impurities is a paramount concern in pharmaceutical manufacturing. The compound 3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid is a key intermediate in the synthesis of Obeticholic Acid and can also be a process-related impurity if not fully converted in subsequent steps. google.com Its presence and the E/Z isomer ratio must be carefully monitored.

Research has focused on the synthesis and characterization of various potential impurities and diastereomers of Obeticholic Acid to develop robust analytical methods for their detection and control. researchgate.net This includes impurities arising from the starting materials, by-products from the reaction, and degradation products. For example, novel synthetic strategies have been developed to prepare impurities for use as reference standards in analytical testing. Understanding the formation pathways of these impurities allows for the implementation of control strategies, such as adjusting reaction conditions or introducing specific purification steps to ensure they are kept below the limits stipulated by regulatory bodies like the ICH.

Structure-Activity Relationship (SAR) Studies and Analogue Synthesis

The development of Obeticholic Acid and its analogues is guided by a deep understanding of their structure-activity relationships, particularly concerning their interaction with the farnesoid X receptor (FXR).

Design Principles for Modulating Receptor Interactions through Structural Alterations

Obeticholic Acid is a potent and selective FXR agonist, approximately 100-fold more potent than the endogenous ligand, chenodeoxycholic acid (CDCA). nih.gov This enhanced activity is primarily attributed to the introduction of a 6α-ethyl group.

Key Structural Modifications and their Effects:

The 6α-ethyl group: This modification is a cornerstone of Obeticholic Acid's high potency. It is believed to occupy a hydrophobic pocket within the ligand-binding domain of the FXR, enhancing the binding affinity. orgsyn.org

The 7α-hydroxyl group: This group is critical for FXR activation. It forms crucial hydrogen bonds with amino acid residues (such as Tyr-366 and Ser-329) in the receptor's binding site. The 7β-epimer, by contrast, is inactive. orgsyn.org

The C-3 position: Modifications at this position are generally well-tolerated. For instance, carbamate (B1207046) derivatives at the 3-hydroxyl group have been shown to maintain both the potency and efficacy for FXR activation. orgsyn.org

The carboxylic acid side chain: This part of the molecule also tolerates significant structural variations, allowing for the synthesis of analogues with modified pharmacokinetic properties. orgsyn.org

A significant goal in the design of new analogues is to improve the selectivity for FXR over other receptors, such as the Takeda G-protein-coupled receptor 5 (TGR5). Activation of TGR5 is thought to be associated with the side effect of pruritus (itching). orgsyn.org By designing analogues with reduced TGR5 activity, it may be possible to develop second-generation FXR agonists with an improved safety profile. The synthesis of compounds like 3-aza-obeticholic acid represents efforts to create novel derivatives with potentially altered biological responses while maintaining the core steroidal structure. dntb.gov.ua

The table below outlines the design principles for modulating receptor interactions.

| Structural Feature | Modification Principle | Effect on Receptor Interaction | Reference |

|---|---|---|---|

| 6α-ethyl group | Introduction of a small alkyl group at the 6α-position. | Significantly enhances FXR agonist potency by occupying a hydrophobic pocket in the ligand-binding domain. | orgsyn.org |

| 7α-hydroxyl group | Maintenance of the 7α-hydroxyl configuration. | Critical for FXR activation through the formation of key hydrogen bonds with receptor residues. | orgsyn.org |

| C-3 hydroxyl group | Derivatization, such as forming carbamates. | Generally well-tolerated, allowing for modifications without significant loss of FXR potency or efficacy. | orgsyn.org |

| Carboxylic acid side chain | Structural variations including changes in length or the introduction of different functional groups. | Tolerated, enabling the synthesis of analogues with potentially improved pharmacokinetic profiles. | orgsyn.org |

| Overall Scaffold | Introduction of heteroatoms, such as in 3-aza-obeticholic acid. | Aims to create analogues with altered biological responses and potentially improved selectivity. | dntb.gov.ua |

Synthesis and Evaluation of Ethylidene-Containing Bile Acid Derivatives (e.g., 7-Ethylidene-Lithocholic Acid)

The synthesis of ethylidene-containing bile acid derivatives often involves the Wittig reaction, a versatile method for creating carbon-carbon double bonds. nih.gov This reaction allows for the regio- and stereoselective introduction of the ethylidene group onto the steroid skeleton. nih.gov

A notable example is the synthesis of (E)-7-Ethylidene-lithocholic acid (7-ELCA). This compound has been identified as a potent dual Farnesoid X Receptor (FXR) antagonist and G protein-coupled bile acid receptor 1 (GPBAR1) agonist. nih.govnih.gov In studies, 7-ELCA demonstrated the ability to significantly suppress the gene expression induced by FXR agonists like obeticholic acid in hepatocytes. nih.govresearchgate.net Furthermore, it has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells. nih.govnih.gov

The biological evaluation of these derivatives is crucial for understanding their therapeutic potential. For instance, various ethylidene derivatives of bile acids have been synthesized and investigated for their antitumor activity against several human cancer cell lines. nih.gov

Below is a data table summarizing the biological activity of 7-Ethylidene-Lithocholic Acid (7-ELCA) from a study.

| Compound | Target | Activity | Value |

|---|---|---|---|

| 7-Ethylidene-Lithocholic Acid (7-ELCA) | FXR | IC50 (Antagonist) | 15 µM |

| 7-Ethylidene-Lithocholic Acid (7-ELCA) | GPBAR1 | EC50 (Agonist) | 26 nM |

Impact of Ethylidene Position and Stereochemistry on Biological Activity

The position and stereochemistry of the ethylidene group on the bile acid scaffold are critical determinants of its biological activity. The introduction of an ethylidene group can alter the shape of the molecule, thereby influencing its binding affinity and efficacy at various receptors.

Research has shown that the introduction of an ethylidene group at the C-7 position can confer potent biological effects. nih.gov For example, compounds that possess both a C-7 ethylidene group and a C-12 carbonyl group have demonstrated significant antitumor activity, with IC50 values below 5 µM. nih.gov

The stereochemistry of the bile acid nucleus itself, specifically the fusion of the A and B rings, and the number, position, and stereochemistry of hydroxyl groups, also plays a fundamental role in the biological actions of these molecules. nih.gov Modifications such as the introduction of an ethylidene group add another layer of complexity and opportunity for tuning the pharmacological properties of these derivatives.

The table below outlines various bile acid derivatives and their observed biological activities, highlighting the influence of structural modifications.

| Compound | Modification | Primary Biological Activity | Reference |

|---|---|---|---|

| 7-Ethylidene-Lithocholic Acid (7-ELCA) | 7-ethylidene group | Dual FXR antagonist and GPBAR1 agonist | nih.govnih.gov |

| Derivatives with C-7 ethylidene and C-12 carbonyl groups | 7-ethylidene and 12-oxo groups | Antitumor activity | nih.gov |

| Obeticholic Acid (OCA) | 6-ethyl group | Potent FXR agonist | nih.govmdpi.com |

Molecular and Cellular Mechanisms of Action Preclinical Focus

Receptor Binding and Functional Activity Profiling

6-Ethylidene obeticholic acid, more commonly known as Obeticholic acid (OCA), is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA). Its defining structural feature, the addition of an ethyl group at the 6-alpha position, dramatically enhances its potency as a receptor agonist.

Preclinical research has firmly established Obeticholic acid as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestines. nih.govnih.govdrugbank.com The ethyl group at the 6α position allows OCA to bind to and activate FXR with approximately 100-fold greater potency than its natural counterpart, CDCA. nih.govyoutube.com This agonistic activity is central to its mechanism of action. nih.gov

Upon activation by OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. mdpi.com This binding initiates a cascade of transcriptional events that regulate a wide array of metabolic processes, most notably the synthesis and transport of bile acids. nih.govnih.gov The interaction is purely agonistic; OCA activates the receptor, leading to the recruitment of coactivators and subsequent gene transcription. There is no evidence from preclinical models to suggest it has antagonistic or mixed modulatory effects on FXR. nih.govnih.gov

| Compound | Target Receptor | Effect | Relative Potency |

|---|---|---|---|

| Obeticholic Acid (this compound) | Farnesoid X Receptor (FXR) | Agonist | ~100x greater than CDCA nih.gov |

| Chenodeoxycholic Acid (CDCA) | Farnesoid X Receptor (FXR) | Agonist (Endogenous Ligand) | Baseline |

| (E)-7-Ethylidene-lithocholic Acid (7-ELCA) | Farnesoid X Receptor (FXR) | Antagonist nih.gov | IC50 = 15 µM nih.gov |

| Obeticholic Acid (this compound) | GPBAR1/TGR5 | No significant agonistic activity researchgate.net | N/A |

| (E)-7-Ethylidene-lithocholic Acid (7-ELCA) | GPBAR1/TGR5 | Agonist nih.gov | EC50 = 26 nM nih.gov |

While FXR is the primary target of Obeticholic acid, another key bile acid receptor is the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. mdpi.comresearchgate.net This receptor is a cell-surface receptor, unlike the nuclear FXR, and is involved in regulating energy expenditure, inflammation, and glucose homeostasis. nih.govnih.gov Preclinical studies designed to differentiate the effects of FXR and TGR5 activation have utilized specific agonists for each receptor. In these studies, OCA is consistently used as a selective FXR agonist, while other compounds are used to target TGR5. researchgate.net This indicates that Obeticholic acid does not have significant agonistic activity at the TGR5 receptor, highlighting its specificity for FXR. researchgate.net This is in contrast to other modified bile acids, such as (E)-7-Ethylidene-lithocholic acid (7-ELCA), which has been identified as a potent GPBAR1 agonist. nih.gov

The therapeutic utility of a nuclear receptor agonist is partly defined by its selectivity. Cross-reactivity with other nuclear receptors involved in metabolism, such as the Pregnane X Receptor (PXR), Liver X Receptor (LXR), Vitamin D Receptor (VDR), or Constitutive Androstane Receptor (CAR), could lead to unintended effects. Preclinical evaluations have demonstrated that Obeticholic acid is a highly selective FXR agonist and does not activate these other nuclear receptors. nih.gov This high degree of specificity ensures that its biological effects are mediated primarily through the FXR pathway.

Downstream Signaling Pathways and Gene Regulation

The activation of FXR by Obeticholic acid triggers a well-defined cascade of downstream events that profoundly alter gene expression, particularly genes involved in maintaining bile acid balance.

FXR functions as the master regulator of bile acid homeostasis, protecting hepatocytes from the cytotoxic effects of excessive bile acid accumulation. nih.gov OCA leverages this natural protective mechanism. By potently activating FXR, it initiates a negative feedback loop that suppresses bile acid production and enhances their elimination. nih.gov This regulation is achieved through two primary, complementary pathways: one in the liver and one in the intestine. nih.govnih.gov

Intestinal Pathway: In the enterocytes of the terminal ileum, FXR activation by OCA induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) (the human ortholog of mouse Fgf15). youtube.commdpi.com FGF19 is released into the portal circulation, travels to the liver, and binds to its receptor (FGFR4) on the surface of hepatocytes. nih.gov This binding event activates a signaling cascade that strongly represses the transcription of key bile acid synthesis genes. nih.govnih.gov

Hepatic Pathway: Within the liver, activated FXR directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. mdpi.comresearchgate.net SHP, in turn, binds to and inhibits other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required to activate the transcription of bile acid synthesis enzymes. nih.gov

The downstream signaling pathways initiated by OCA converge on the genes encoding the critical enzymes for bile acid synthesis.

CYP7A1 (Cholesterol 7α-hydroxylase): This is the rate-limiting enzyme in the "classic" or "neutral" pathway of bile acid synthesis, which converts cholesterol into bile acids. researchgate.netoup.com The FGF19 and SHP pathways both potently suppress the transcription of the CYP7A1 gene. nih.govnih.gov Studies in primary human hepatocytes and in animal models show that treatment with FXR agonists, including OCA, significantly reduces CYP7A1 expression, thereby shutting down the primary route of bile acid production. mdpi.comresearchgate.netoup.com

CYP8B1 (Sterol 12α-hydroxylase): This enzyme directs the synthesis towards cholic acid (CA) production, determining the cholic acid/chenodeoxycholic acid ratio in the bile acid pool. FXR activation has been shown to repress CYP8B1 expression, primarily through the hepatic SHP-dependent pathway. nih.govnih.gov This leads to a shift in the composition of the bile acid pool.

CYP27A1 (Sterol 27-hydroxylase): This enzyme is involved in the "alternative" or "acidic" pathway of bile acid synthesis. nih.gov Treatment with OCA has also been shown to suppress the expression of CYP27A1 in primary hepatocytes, indicating a comprehensive downregulation of bile acid production through both major pathways. mdpi.com

| Enzyme (Gene) | Role in Bile Acid Synthesis | Effect of OCA Treatment | Primary Regulatory Pathway(s) |

|---|---|---|---|

| CYP7A1 | Rate-limiting enzyme in the classic pathway researchgate.net | Repression/Downregulation nih.govmdpi.com | Intestinal FGF19 and Hepatic SHP nih.gov |

| CYP8B1 | Directs synthesis towards cholic acid nih.gov | Repression/Downregulation mdpi.comnih.gov | Primarily Hepatic SHP nih.gov |

| CYP27A1 | Initiates the alternative pathway nih.gov | Repression/Downregulation mdpi.com | FXR-dependent mechanisms |

Modulation of Bile Acid Homeostasis Pathways

Regulation of Bile Acid Transport Proteins (e.g., Bile Salt Export Pump (BSEP))

A crucial aspect of this compound's mechanism is its ability to modulate the transport of bile acids, thereby reducing their cytotoxic accumulation in liver cells. Activation of FXR in hepatocytes by OCA stimulates the expression and activity of the Bile Salt Export Pump (BSEP), a key transporter responsible for pumping bile salts from liver cells into the bile canaliculi for excretion. nih.gov This direct stimulation of BSEP enhances the efflux of bile salts from the liver. nih.gov

In preclinical studies, OCA treatment in a mouse model of portal vein embolization promoted the expression of Slc51a/b, genes that encode for transporters involved in bile salt export, contributing to improved bile salt homeostasis. maastrichtuniversity.nl This upregulation of export proteins is a critical component of its protective effects in cholestatic conditions. mdpi.com

Activation of Fibroblast Growth Factor 19 (FGF19) Signaling

This compound potently activates the FXR-Fibroblast Growth Factor 19 (FGF19) signaling axis, which plays a central role in regulating bile acid synthesis. mdpi.com In the enterocytes of the ileum, OCA-mediated FXR activation induces the expression and release of the hormone FGF19. nih.govfrontiersin.orgnih.gov FGF19 then travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on hepatocytes. nih.govresearchgate.net

This binding event triggers a signaling cascade, primarily involving the MAPK/ERK1/2 pathway, which ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1). nih.gov CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. nih.govnih.gov By inhibiting CYP7A1, the FGF19 signal effectively shuts down the production of new bile acids, providing a powerful negative feedback mechanism that protects the liver from bile acid overload. mdpi.comnih.gov Studies have shown that OCA administration leads to increased serum levels of FGF19, which is associated with decreased levels of bile acid precursors, indicating robust activation of this pathway. nih.gov

Effects on Lipid and Glucose Metabolism at the Molecular Level

Through FXR activation, this compound exerts significant influence over lipid and glucose metabolic pathways. mdpi.comnih.gov

Lipid Metabolism: Preclinical findings demonstrate that FXR activation by OCA slows the metabolism of fatty acids and cholesterol. mdpi.com In animal models, OCA has been shown to reduce hepatic fat accumulation. mdpi.comnih.gov The mechanism involves the inhibition of CYP7A1, which not only reduces bile acid synthesis but also impacts cholesterol utilization. nih.gov However, the effects on circulating lipoproteins are complex. Studies in healthy volunteers and patients have shown that OCA treatment can lead to an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol. nih.gov Nuclear magnetic resonance analysis revealed these changes are associated with an increase in large LDL particles and a reduction in medium and small HDL particles. nih.gov In a mouse model of gestational diabetes, OCA significantly reduced plasma cholesterol concentrations. nih.gov

| Metabolic Area | Key Molecular Target/Pathway | Observed Effect | Reference Model |

|---|---|---|---|

| Lipid Metabolism | FXR Activation, CYP7A1 Inhibition | Reduced hepatic fat accumulation | Zucker fa/fa rats, db/db mice mdpi.comnih.gov |

| Lipid Metabolism | Lipoprotein Homeostasis | Decreased HDL-C, Increased LDL-C | Healthy volunteers, NAFLD patients nih.gov |

| Glucose Metabolism | FXR Activation | Increased insulin (B600854) sensitivity, decreased insulin resistance | Animal models, patients with T2D and NAFLD nih.govmetajournal.com |

| Glucose Metabolism | FXR Activation | Improved glucose homeostasis | db/db mice nih.gov |

Anti-inflammatory and Anti-fibrotic Mechanisms

This compound demonstrates significant anti-inflammatory and anti-fibrotic properties, which are critical to its therapeutic potential in chronic liver diseases. mdpi.comnih.gov

A key anti-inflammatory mechanism of OCA involves the suppression of pro-inflammatory signaling pathways. mdpi.com Preclinical studies have shown that OCA can selectively inhibit liver inflammation mediated by Nuclear Factor-kappa B (NF-κB). mdpi.comresearchgate.net NF-κB is a central transcription factor that controls the expression of numerous inflammatory cytokines and mediators. By inhibiting this pathway, OCA can reduce the production of pro-inflammatory molecules. nih.gov Furthermore, research indicates that OCA improves hepatic inflammation by inhibiting the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of potent inflammatory cytokines. nih.gov

Liver fibrosis, the excessive accumulation of scar tissue, is driven by the activation of hepatic stellate cells (HSCs). OCA has demonstrated direct anti-fibrotic effects in preclinical models. tno.nl In a high-fat diet-induced mouse model of non-alcoholic steatohepatitis (NASH), OCA treatment reduced the development of fibrosis and lowered the rate of new collagen synthesis. tno.nl The anti-inflammatory effects of OCA, such as the inhibition of the NLRP3 inflammasome in HSCs, are believed to contribute to its anti-fibrotic action, as inflammation is a key trigger for HSC activation. nih.gov By reducing the activation of these fibrogenic cells, OCA can attenuate the progression of liver fibrosis. tno.nlconsensus.app

| Mechanism | Key Molecular Target/Pathway | Observed Effect | Reference Model/System |

|---|---|---|---|

| Anti-inflammatory | NF-κB Signaling | Inhibition of inflammatory processes | In vitro/in vivo models mdpi.comresearchgate.net |

| Anti-inflammatory | NLRP3 Inflammasome | Inhibition of inflammasome activation | Methionine-choline-deficient diet mouse model nih.gov |

| Anti-fibrotic | Hepatic Stellate Cell Activation | Reduced fibrogenesis and collagen synthesis | LDLr-/-.Leiden mouse model tno.nl |

Global Transcriptomic and Epigenetic Alterations

The activation of FXR by this compound initiates broad changes in the expression of genes controlling multiple metabolic and homeostatic pathways. As a nuclear receptor, FXR functions as a transcription factor, and its activation by OCA directly modulates the transcription of its target genes. mdpi.com

Studies have identified specific gene signatures that are altered by OCA. For example, OCA treatment leads to the transcriptional repression of Cyp7a1, the gene encoding the rate-limiting enzyme for bile acid synthesis, and the induction of genes involved in bile acid transport, such as BSEP and Slc51a/b. nih.govmaastrichtuniversity.nl Broader analyses have shown that OCA can modulate gene signatures that are characteristic of human NASH. consensus.app While comprehensive global transcriptomic and epigenetic studies in preclinical settings are not fully detailed in the available literature, the known effects on key regulatory genes underscore its capacity to reprogram hepatic gene expression profiles away from a diseased state.

Theoretical and In Vitro Metabolism of the Ethylidene Moiety

The introduction of a 6-ethylidene moiety to the obeticholic acid scaffold creates a unique chemical entity. While specific preclinical metabolic studies on this compound are not extensively available in the public domain, the metabolic fate of this functional group can be theorized based on established principles of steroid and xenobiotic biotransformation.

Enzymatic Pathways Involved in Transformation of this compound

The ethylidene group, an exocyclic double bond, presents a site for various enzymatic reactions, primarily oxidative and reductive pathways. Cytochrome P450 (CYP) enzymes are key players in the phase I metabolism of many drugs and endogenous compounds, including steroids. nih.gov

Oxidative Metabolism:

Allylic Hydroxylation: The carbon atom of the ethyl group adjacent to the double bond is an allylic position, making it susceptible to hydroxylation by CYP enzymes. This would result in the formation of a primary alcohol metabolite.

Epoxidation: The double bond of the ethylidene group could be a substrate for CYP-mediated epoxidation, forming a reactive epoxide intermediate. This epoxide could then be hydrolyzed by epoxide hydrolases to a diol.

Direct Oxidation of the Double Bond: While less common, direct oxidation could lead to the formation of a ketone.

Reductive Metabolism:

Double Bond Reduction: The ethylidene double bond could undergo reduction, catalyzed by reductases, to form a 6-ethyl group. This would saturate the group and significantly alter the stereochemistry at this position.

These theoretical pathways are summarized in the table below.

| Enzymatic Pathway | Proposed Enzyme Class | Potential Metabolite(s) |

| Allylic Hydroxylation | Cytochrome P450 | 6-(1-hydroxyethylidene) obeticholic acid |

| Epoxidation | Cytochrome P450 | This compound epoxide |

| Epoxide Hydrolysis | Epoxide Hydrolase | 6-(1,2-dihydroxyethyl) obeticholic acid |

| Double Bond Reduction | Reductases | 6-ethyl obeticholic acid |

Potential for Epimerization and Isomerization in Biological Systems

The geometry of the 6-ethylidene group introduces the possibility of geometric isomers (E and Z isomers). While the synthesis of this compound may favor one isomer, the potential for in vivo isomerization exists.

Enzymes such as steroid double-bond isomerases are known to catalyze the migration of double bonds within the steroid nucleus. nih.gov It is conceivable that similar enzymes, or non-enzymatic processes under physiological conditions, could facilitate the isomerization of the exocyclic ethylidene double bond. This could involve a shift of the double bond to an adjacent position, for instance, into the B-ring of the steroid nucleus, or the interconversion between the E and Z isomers of the ethylidene group itself.

Evidence from studies on other steroids suggests that isomerization is a plausible metabolic pathway. For example, isomerase complexes that oxidize the side chain of deoxycorticosterone have been identified. nih.gov

| Type of Isomerization | Potential Outcome |

| Geometric Isomerization | Interconversion between (E)-6-ethylidene and (Z)-6-ethylidene obeticholic acid |

| Positional Isomerization | Migration of the double bond into the steroid B-ring |

Interactions with Cytochrome P450 Enzymes (e.g., CYP7B1) in Bile Acid Metabolism

While this compound's direct metabolism by CYP enzymes is a theoretical consideration, the parent compound, obeticholic acid (OCA), has been studied for its interactions with this enzyme superfamily. Studies have shown that OCA does not significantly inhibit or induce major CYP enzymes at clinically relevant concentrations. nih.gov Specifically, OCA demonstrated weak to no suppression or inhibition of CYP1A2, CYP3A, CYP2C9, CYP2D6, and CYP2C19. nih.gov

However, the therapeutic response to OCA has been linked to the expression of CYP7B1, an enzyme involved in the alternative pathway of bile acid synthesis. nih.gov Research suggests that the efficacy of OCA in non-alcoholic fatty liver disease may be dependent on hepatic CYP7B1 levels. nih.gov This interaction appears to be indirect, with OCA influencing the expression and activity of enzymes involved in bile acid homeostasis rather than being a direct substrate for metabolism by them. Given that OCA is not significantly metabolized by CYP enzymes in humans, it is plausible that the 6-ethylidene derivative would follow a similar pattern of interaction, primarily influencing the expression of bile acid-regulating enzymes rather than being a direct substrate. nih.gov

The table below summarizes the known interactions of the parent compound, obeticholic acid, with various CYP enzymes, which may provide insight into the potential interactions of its 6-ethylidene derivative.

| Cytochrome P450 Enzyme | Observed Interaction with Obeticholic Acid | Reference |

| CYP1A2 | Weak interaction | nih.gov |

| CYP3A | Weak interaction | nih.gov |

| CYP2C9 | No substantial suppression/inhibition | nih.gov |

| CYP2D6 | No substantial suppression/inhibition | nih.gov |

| CYP2C19 | Weak interaction | nih.gov |

| CYP7B1 | Expression levels correlate with therapeutic response | nih.gov |

| CYP3A4 | Important for overall bile acid detoxification, but OCA is not a primary substrate | nih.govnih.gov |

Preclinical Pharmacological Evaluation in Experimental Models

In Vitro Experimental Models for Mechanistic Insights

In vitro studies have been instrumental in characterizing the molecular mechanisms underlying the pharmacological effects of 6-Ethylidene obeticholic acid. These models have provided crucial insights into its interaction with FXR and the subsequent downstream cellular events.

Cell-based assays have been widely employed to investigate the effects of this compound on FXR activation and the expression of its target genes in various cell types, including human hepatocellular carcinoma (HepG2 and HuH7) cells and enteroendocrine cells. In these cellular systems, OCA has been shown to potently activate FXR, leading to the recruitment of coactivators and the initiation of a transcriptional cascade that regulates genes involved in bile acid synthesis and transport.

A key target gene repressed by FXR activation is CYP7A1, which encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. nih.gov Studies in HepG2 cells have demonstrated that treatment with OCA leads to a significant downregulation of CYP7A1 expression. This effect is mediated by the induction of the small heterodimer partner (SHP), another FXR target gene, which in turn inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of CYP7A1. mdpi.com

Furthermore, in enteroendocrine cells, OCA has been shown to stimulate the expression and secretion of fibroblast growth factor 19 (FGF19). youtube.com FGF19 is an intestinal-derived hormone that signals to the liver via the FGF receptor 4 (FGFR4) to suppress bile acid synthesis, providing an additional layer of regulation. youtube.com The table below summarizes the key effects of this compound on gene expression in cell-based assays.

| Cell Line | Key Target Gene | Effect of this compound | Functional Consequence |

| HepG2 | CYP7A1 | Downregulation | Inhibition of bile acid synthesis |

| HepG2 | SHP | Upregulation | Repression of CYP7A1 transcription |

| Enteroendocrine Cells | FGF19 | Upregulation | Endocrine suppression of bile acid synthesis |

To dissect the direct interaction between this compound and its molecular target, cell-free systems have been utilized. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for quantifying ligand-receptor binding affinity and have been employed to determine the potency of OCA as an FXR agonist. These assays have confirmed that OCA binds to the ligand-binding domain of FXR with high affinity, displacing a fluorescently labeled tracer and resulting in a measurable change in the FRET signal.

In silico molecular docking studies have provided further insights into the structural basis of the high-potency interaction between OCA and FXR. These computational models have revealed that the 6-alpha-ethyl group of OCA makes additional hydrophobic contacts within the ligand-binding pocket of FXR, which are not present with the endogenous ligand CDCA. This enhanced interaction is believed to stabilize the active conformation of the receptor, leading to more robust coactivator recruitment and transcriptional activation.

Human precision-cut liver slices (hPCLS) represent a sophisticated ex vivo model that maintains the complex cellular architecture and intercellular communication of the liver. While specific data on the use of hPCLS for this compound evaluation is not extensively detailed in the provided search results, this model is highly relevant for studying the integrated hepatic response to FXR activation. In such a system, it would be possible to assess the effects of OCA on gene expression, bile acid metabolism, and inflammatory responses in a more physiologically relevant context than isolated cell cultures.

In Vivo Animal Models for Demonstrating Biological Activity

A variety of animal models have been instrumental in demonstrating the therapeutic potential of this compound in cholestatic and metabolic diseases.

Rodent models of cholestasis, such as those induced by bile duct ligation (BDL) or administration of cholestatic agents, have been pivotal in evaluating the anticholestatic effects of OCA. nih.govnih.gov In BDL rats, treatment with OCA has been shown to improve liver function and reduce liver injury. nih.gov These beneficial effects are attributed to the FXR-mediated suppression of bile acid synthesis and the induction of bile acid transporters, which facilitate the efflux of toxic bile acids from hepatocytes. nih.gov

A study in bile duct-ligated mice demonstrated that OCA treatment normalized memory function, suppressed blood-brain barrier changes, and reversed neuronal senescence, suggesting benefits beyond the liver. nih.gov The table below summarizes the key findings from a study in thioacetamide (B46855) (TAA)-intoxicated and bile-duct-ligated (BDL) rats. nih.gov

| Animal Model | Key Parameter | Effect of this compound |

| TAA-intoxicated rats | Portal Pressure | Significant reduction |

| BDL rats | Portal Pressure | Significant reduction |

| Both models | Intrahepatic Vascular Resistance | Significant decrease |

The role of this compound in metabolic regulation has been investigated in various animal models of metabolic dysregulation, including Zucker fa/fa rats and diet-induced obesity models. mdpi.com Zucker fa/fa rats are a genetic model of obesity and insulin (B600854) resistance. Treatment of these animals with OCA has been shown to reduce body weight gain and decrease fat accumulation in the liver and muscle. mdpi.com

In diet-induced obesity models, OCA has demonstrated beneficial effects on hepatic steatosis, inflammation, and fibrosis. dovepress.com A study in db/db mice, a model of type 2 diabetes, showed that OCA treatment ameliorated obesity and hepatic steatosis by activating brown adipose tissue. nih.gov The table below presents a summary of findings from a study in a diet-induced mouse model of non-alcoholic fatty liver disease (NAFLD). dovepress.com

| Parameter | Control Group (High-Fat Diet) | This compound Treated Group |

| Body Weight | Increased | Significantly reduced |

| Liver Steatosis | Severe | Reduced |

| Liver Inflammation | Present | Reduced |

| Liver Fibrosis | Present | Reduced |

Hepatic Fibrosis Models (e.g., Thioacetamide-Induced Hepatic Fibrosis in Rats)

The thioacetamide (TAA)-induced model of hepatic fibrosis in rats is a well-established and clinically relevant platform for evaluating the anti-fibrotic potential of new chemical entities. nih.gov Chronic administration of TAA, a potent hepatotoxin, leads to progressive liver injury characterized by inflammation, hepatocellular necrosis, and the activation of hepatic stellate cells (HSCs). researchgate.net This activation is a critical event in liver fibrogenesis, leading to the excessive deposition of extracellular matrix proteins, including collagen, which culminates in the formation of fibrotic scar tissue. nih.gov

In this model, the efficacy of a test compound is typically assessed by its ability to mitigate these pathological changes. Key endpoints include the quantitative analysis of liver fibrosis through histological staining (e.g., Sirius Red for collagen) and the measurement of specific fibrosis markers. semanticscholar.orghistoindex.com For instance, studies often measure the hepatic expression of genes associated with fibrosis, such as alpha-smooth muscle actin (α-SMA), a marker of HSC activation, and collagen type 1 (Col1a1). nih.gov Additionally, biochemical markers of liver injury in the serum, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are monitored to assess the compound's hepatoprotective effects. semanticscholar.org

Table 1: Illustrative Endpoints in a Thioacetamide-Induced Rat Model of Hepatic Fibrosis

| Category | Endpoint | Description | Typical Method of Analysis |

|---|---|---|---|

| Histopathology | Fibrosis Score (e.g., METAVIR) | Semi-quantitative scoring of the extent of fibrous septa and architectural distortion. | Picro-Sirius Red or Masson's Trichrome Staining |

| Collagen Deposition | Quantitative measurement of the collagen-positive area in liver sections. | Image Analysis of Stained Tissues | |

| Biochemical Markers | Serum ALT, AST | Measurement of liver enzymes released into the bloodstream upon hepatocyte damage. | Automated Clinical Chemistry Analyzer |

| Hepatic Hydroxyproline | Quantification of hydroxyproline, a major component of collagen, in liver tissue. | Colorimetric Assay | |

| Molecular Markers | α-SMA Expression | Marker for the activation of hepatic stellate cells, the primary fibrogenic cells. | Immunohistochemistry, Western Blot, RT-qPCR |

| Col1a1, TIMP-1 Gene Expression | Measurement of key genes involved in extracellular matrix production and remodeling. | RT-qPCR, RNA-Sequencing |

Other Specific Animal Models of Liver and Metabolic Disorders (e.g., PFIC2 Mouse Model)

To investigate compounds for cholestatic liver diseases, specific genetic models that replicate human conditions are invaluable. Progressive Familial Intrahepatic Cholestasis type 2 (PFIC2) is a severe pediatric cholestatic disorder caused by mutations in the ABCB11 gene, which encodes the Bile Salt Export Pump (BSEP). rectifypharma.com Mouse models of PFIC2, such as those with a homozygous deletion or specific mutations (e.g., BsepE297G) in the Abcb11 gene, recapitulate key features of the human disease, including impaired bile salt transport, hepatic bile acid accumulation, and progressive liver injury. rectifypharma.comchildrensmercy.org

These models are instrumental for testing therapeutics aimed at restoring bile acid homeostasis. rectifypharma.com A significant challenge in standard mouse models is their hydrophilic bile acid pool, which differs from the more hydrophobic and potentially more toxic bile acid composition in humans. childrensmercy.org Therefore, more advanced models, such as those lacking the enzyme Cyp2c70 (responsible for producing hydrophilic muricholic acids), have been developed to create a more human-like hydrophobic bile acid profile, potentially making the PFIC2 phenotype more pronounced and more translationally relevant. childrensmercy.org Evaluating a compound like this compound in such a model would provide critical insights into its ability to modulate bile acid metabolism and protect against cholestatic liver damage.

Considerations for Animal Model Selection and Experimental Design (e.g., C57BL/6 Mice, Sprague Dawley Rats)

The selection of appropriate animal strains is fundamental to the reliability and reproducibility of preclinical studies. C57BL/6 mice are one of the most commonly used inbred strains in liver research due to their well-characterized genome, susceptibility to diet-induced metabolic diseases, and the availability of numerous genetically modified variants. nih.govnih.govnih.gov Their genetic uniformity minimizes variability within experimental groups, enhancing the statistical power to detect treatment effects. nih.gov

Sprague Dawley rats are a frequently used outbred stock in toxicology and pharmacology studies, including those for liver fibrosis. koreamed.orgnih.govresearchgate.net Their larger size facilitates surgical procedures and allows for the collection of larger biological samples (e.g., blood, tissue) for comprehensive analysis. koreamed.org However, as an outbred stock, they exhibit greater genetic heterogeneity compared to inbred mouse strains, which can be a consideration in experimental design. koreamed.org This variability can either be a limitation or, in some cases, an advantage if the goal is to test the robustness of a compound's effect across a more varied genetic background.

Research Methodologies and Analytical Techniques

Chromatographic Techniques for Compound Quantification and Metabolite Profiling (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Accurate quantification of the parent compound and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for this purpose. nih.govamazonaws.comresearchgate.net

For molecules like this compound, a Reverse-Phase HPLC (RP-HPLC) method would typically be developed. researchgate.net A C18 column is often used for the separation of bile acids and their derivatives. nih.govnih.gov The mobile phase usually consists of an aqueous component with an acid modifier (e.g., formic acid or phosphoric acid) and an organic solvent like acetonitrile, run in a gradient to achieve optimal separation. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of analytes in complex biological samples like plasma and tissue homogenates. nih.govsigmaaldrich.com The technique utilizes multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, ensuring high specificity and accurate quantification. nih.gov

Table 2: Example Parameters for an LC-MS/MS Method for a Bile Acid Derivative

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | Reverse-Phase C18 Column | Separation of analytes based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for polar analyte elution. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for non-polar analyte elution. |

| Flow Rate | 0.4 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Mass Spectrometry | Triple Quadrupole (QqQ) | Instrument for quantitative analysis. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently ionizes acidic molecules like bile acids. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

Molecular Biology Approaches (e.g., Gene Expression Analysis, Western Blotting)

To elucidate the mechanism of action of an FXR agonist like this compound, molecular biology techniques are indispensable. Gene expression analysis, performed via quantitative real-time polymerase chain reaction (RT-qPCR) or RNA sequencing, is used to measure changes in the transcription of FXR target genes. nih.gov Activation of FXR is expected to upregulate the expression of genes like the small heterodimer partner (SHP) and BSEP, and downregulate cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. mdpi.comnih.gov

Western blotting is a complementary technique used to quantify changes at the protein level. nih.gov This method can confirm that transcriptional changes observed via RT-qPCR translate into corresponding changes in protein expression. For example, a study might use Western blotting to measure the protein levels of FXR itself or downstream targets like SHP. In fibrosis models, Western blotting is also critical for quantifying fibrotic marker proteins such as α-SMA and collagen type I. researchgate.net

Biochemical Assays for Enzyme Activities and Pathway Markers

Biochemical assays are fundamental for assessing the physiological effects of a compound on liver function and health. Standard liver function tests (LFTs) measure the levels of enzymes such as ALT, AST, and alkaline phosphatase (ALP) in the serum. nih.govbirmingham.ac.ukmdpi.com Elevated levels of these enzymes are indicative of liver damage and cholestasis, and a reduction in their levels following treatment is a key indicator of efficacy. nih.govescholarship.org

Histopathological and Morphometric Assessments in Animal Tissues

Preclinical investigations in various animal models have provided significant insights into the effects of this compound (INT-767) on tissue structure and cellular morphology. These studies have primarily focused on liver and intestinal tissues, revealing the compound's potential to ameliorate pathological changes associated with metabolic and inflammatory conditions.

In a notable study utilizing a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis (NASH), this compound demonstrated dose-dependent improvements in liver histopathology. nih.gov After eight weeks of treatment, qualitative morphometric scores for steatohepatitis severity, inflammatory infiltrates, and fibrosis stage were all improved. nih.gov Quantitative assessments further substantiated these findings, showing reductions in parenchymal collagen area, collagen fiber density, inflammation (as measured by Galectin-3 immunohistochemistry), and the area of hepatocyte lipid droplets. nih.gov

A subsequent comparative study extended these observations over a 16-week period, directly comparing the efficacy of this compound with obeticholic acid (OCA). nih.gov The results indicated that while both compounds improved NASH histopathology, this compound exhibited greater therapeutic potency and efficacy. nih.gov

The impact of this compound has also been evaluated in models of intestinal injury. In a rat model of intestinal ischemia-reperfusion injury, treatment with this compound led to a significant preservation of the intestinal mucosal wall integrity. mdpi.com Histological examination revealed a marked improvement in the Park–Chiu score, a grading system for intestinal mucosal injury, in animals treated with the compound. mdpi.com Furthermore, morphometric analysis showed that the villus length was better preserved in the treatment group compared to the control group, which exhibited significant villous destruction and shedding. mdpi.com

Another study in a mouse model of cholangiopathy (Mdr2−/− mice) showed that treatment with this compound resulted in reduced portal inflammation and bile duct proliferation upon histological examination of liver tissue. nih.gov

These preclinical findings from histopathological and morphometric assessments underscore the therapeutic potential of this compound in mitigating tissue damage in the liver and intestines.

Detailed Research Findings

Liver Histopathology in a NASH Mouse Model

A study by Roth et al. (2018) investigated the effects of this compound in a diet-induced ob/ob mouse model of NASH. The findings after 8 weeks of treatment are summarized below:

| Histological Parameter | Vehicle Control | This compound (10 mg/kg) | Outcome |

| Steatosis Score | Maintained pre-treatment levels | Significantly reduced | Improvement in fatty liver |

| Inflammation Score | Maintained pre-treatment levels | Significantly reduced | Reduction in inflammatory cell infiltrates |

| Hepatocyte Ballooning Score | Maintained pre-treatment levels | Significantly reduced | Less liver cell injury |

| Fibrosis Stage | Maintained pre-treatment levels | Reduced | Decrease in liver scarring |

| NAFLD Activity Score (NAS) | Maintained pre-treatment levels | All treated mice exhibited reductions | Overall improvement in NASH severity |

Data sourced from Roth et al. (2018). nih.gov

Quantitative Morphometric Analysis of Liver Tissue in a NASH Mouse Model

The same study also performed quantitative morphometric analysis, providing more detailed insights into the structural changes within the liver:

| Morphometric Parameter | Vehicle Control | This compound | Outcome |

| Parenchymal Collagen Area | No significant change | Reduced | Decrease in collagen deposition |

| Collagen Fiber Density | No significant change | Reduced | Less dense fibrotic tissue |

| Inflammation (Galectin-3) | Elevated levels | Reduced | Lower levels of inflammatory markers |

| Hepatocyte Lipid Droplet Area | Large lipid droplets | Reduced | Decrease in intracellular fat accumulation |

Data sourced from Roth et al. (2018). nih.gov

Intestinal Histopathology in a Rat Model of Ischemia-Reperfusion Injury

A study by Verweij et al. (2023) assessed the protective effects of this compound on the intestinal lining following ischemia-reperfusion injury:

| Histological Parameter | Ischemia-Reperfusion Injury (IRI) Control | This compound Treated | Outcome |

| Park–Chiu Score | 4.89 ± 1.06 | 1.98 ± 0.93 | Significant improvement in intestinal mucosal integrity |

| Villus Length (µm) | 98 ± 19 | 197 ± 58 | Preservation of villous architecture |

Data sourced from Verweij et al. (2023). mdpi.com

Future Research Directions and Translational Potential Mechanistic and Preclinical Focus

Refined Characterization of Structure-Activity Relationships for 6-Ethylidene Derivatives

The chemical structure of bile acids is fundamental to their biological activity, and modifications to the native scaffold can dramatically alter their potency and selectivity as signaling molecules. The development of obeticholic acid, a 6α-ethyl derivative of chenodeoxycholic acid (CDCA), is a prime example of successful structure-based drug design. nih.gov

Key structural features and their impact on FXR agonism have been elucidated through extensive structure-activity relationship (SAR) studies:

The 6α-Alkyl Group: The introduction of a small alkyl group at the 6α position of the CDCA steroid core was a critical discovery. Among a series of synthesized 6α-alkyl-substituted analogs, the 6α-ethyl group was found to confer the highest potency for FXR activation. nih.gov This modification makes obeticholic acid approximately 100 times more potent as an FXR agonist than its natural precursor, CDCA. taylorandfrancis.com This enhancement is attributed to an improved fit and more stable interaction within the ligand-binding pocket of the FXR.

The 7α-Hydroxyl Group: The hydroxyl group at the 7α-position is crucial for maintaining a high binding affinity to the FXR. nih.gov Its removal, as seen in the secondary bile acid lithocholic acid, reduces the affinity for the receptor. nih.gov

The Carboxylic Acid Side Chain: The side chain of the bile acid molecule demonstrates considerable tolerance for structural variations. This allows for modifications, such as conjugation to amino acids like glycine (B1666218) or taurine, without abolishing FXR agonist activity. nih.gov This flexibility is important as these conjugations occur metabolically and influence the compound's distribution and transport. youtube.com

Future research should focus on synthesizing and characterizing novel 6-ethylidene derivatives to explore these relationships further. The goal is to identify next-generation compounds with potentially improved properties, such as enhanced selectivity, greater potency, or modified pharmacokinetic profiles that could translate into better therapeutic indices.

| Structural Position | Modification/Feature | Impact on FXR Agonist Activity | Reference |

| C6 | Addition of 6α-ethyl group | Dramatically increases potency (~100-fold over CDCA) | nih.govtaylorandfrancis.com |

| C7 | Presence of 7α-hydroxyl group | Critical for high binding affinity | nih.gov |

| C3 | Presence of 3α-hydroxyl group | Considered non-essential for FXR activation | nih.gov |

| Side Chain | Carboxylic acid group | Tolerates significant structural modifications | nih.gov |

Detailed Elucidation of Specificity and Pleiotropy in Receptor Interactions

While 6-Ethylidene obeticholic acid is primarily characterized as a potent and selective FXR agonist, its interactions with other bile acid-activated receptors contribute to its broad spectrum of biological effects. mdpi.comnih.gov A comprehensive understanding of these interactions is essential for predicting its full therapeutic and potential off-target effects.

Obeticholic acid is known to activate not only the nuclear receptor FXR but also TGR5 (also known as GPBAR1), a G protein-coupled receptor located on the cell membrane that is typically activated by secondary bile acids. nih.gov This dual agonism results in a range of downstream effects, highlighting the compound's pleiotropy.

FXR-Mediated Effects:

Bile Acid Homeostasis: Activation of FXR in hepatocytes and enterocytes initiates a negative feedback loop that suppresses bile acid synthesis. This is primarily achieved by downregulating Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. mdpi.comnih.gov

Inflammation and Fibrosis: FXR activation exhibits potent anti-inflammatory and anti-fibrotic effects. In preclinical models, FXR activation has been shown to suppress the pro-inflammatory NF-κB signaling pathway and reduce the activation of hepatic stellate cells, which are key drivers of liver fibrosis. mdpi.commdpi.com

Metabolic Regulation: FXR plays a central role in regulating lipid and glucose metabolism, and its activation can improve insulin (B600854) sensitivity. taylorandfrancis.com

TGR5-Mediated Effects:

Energy Expenditure: TGR5 activation in tissues like brown adipose tissue and muscle can increase energy expenditure, which may contribute to metabolic benefits.

Anti-inflammatory Actions: TGR5 signaling in macrophages can inhibit inflammatory responses.

Development of Advanced Preclinical Models for Bile Acid Metabolism and Signaling

The translation of findings from basic research to clinical application relies heavily on the use of robust and relevant animal models. A variety of preclinical models have been developed to study different facets of bile acid metabolism, cholestasis, and liver fibrosis, providing essential platforms for evaluating compounds like this compound. nih.govnih.gov The use of genetically modified mice, in particular, has been instrumental in dissecting the molecular pathways governing bile acid homeostasis. nih.govresearchgate.net

Advanced preclinical models can be broadly categorized as follows:

| Model Category | Specific Model | Key Characteristics and Applications | Reference(s) |

| Surgical Models | Bile Duct Ligation (BDL) | Induces obstructive cholestasis, leading to intense ductular proliferation, inflammation, and rapid fibrosis. Used to study mechanisms of biliary injury and fibrosis. | xiahepublishing.com |

| Chemical-Induced Models | Carbon Tetrachloride (CCl₄) | Causes direct hepatocyte injury, leading to centrilobular necrosis, inflammation, and fibrosis. A common model for studying general mechanisms of liver injury and repair. | nih.gov |

| Thioacetamide (B46855) (TAA) | Induces periportal fibrosis that can progress to a state resembling human cirrhosis with prominent regenerative nodules. | xiahepublishing.com | |

| Dietary Models | Methionine-Choline Deficient (MCD) Diet | Induces features of non-alcoholic steatohepatitis (NASH), including steatosis, lobular inflammation, and pericellular fibrosis. | nih.gov |

| Genetic Models | Mdr2/Abcb4 Knockout (Mdr2-/-) Mouse | Lacks a key phospholipid transporter, leading to toxic, non-micellar bile acid concentrations in bile. Develops spontaneous cholestatic liver injury, periductal fibrosis, and resembles aspects of primary sclerosing cholangitis. | nih.govxiahepublishing.com |

| Cyp7a1 Knockout Mouse | Lacks the rate-limiting enzyme for the classical bile acid synthesis pathway, providing a model to study the alternative pathway and the consequences of altered bile acid pool composition. | nih.gov |

These models, while invaluable, have limitations, including species-specific differences in bile acid composition and metabolism between rodents and humans. nih.govnih.gov Future efforts should focus on refining these models, such as developing "humanized" mouse models with human-like bile acid profiles, to improve their predictive value for human disease and therapeutic response.

Exploration of Mechanistic Basis for Combination Therapies in Animal Models

The complexity of chronic liver diseases suggests that combination therapies targeting multiple pathogenic pathways may offer superior efficacy. Clinical studies have already begun to explore the benefits of combining obeticholic acid with other agents, such as ursodeoxycholic acid (UDCA) or the pan-PPAR agonist bezafibrate, for patients with primary biliary cholangitis (PBC). nih.govdigitellinc.comnih.gov These clinical findings provide a strong rationale for conducting detailed preclinical studies in animal models to uncover the mechanistic basis for the observed synergies.

The advanced preclinical models described previously are ideal platforms for these investigations. For example:

In the Mdr2-/- mouse model of cholestatic fibrosis, researchers could investigate how the combination of an FXR agonist with UDCA impacts bile acid detoxification, biliary secretion, and the progression of "onion skin-type" fibrosis.

In diet-induced NASH models , studies could explore how combining a 6-ethylidene derivative with a PPAR agonist affects distinct components of the disease, such as steatosis, inflammation, and fibrosis, and whether the combination mitigates lipid abnormalities sometimes associated with FXR agonism. nih.gov

By using these models, researchers can analyze changes in gene expression, signaling pathways, and histology to understand how different drug classes interact to produce an enhanced therapeutic effect. Such studies are critical for optimizing combination strategies before they are advanced into larger clinical trials.

Identification and Validation of Preclinical Biomarkers for Compound Response and Pathway Modulation